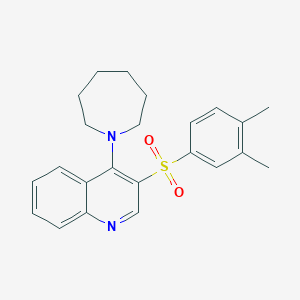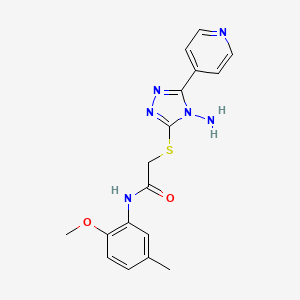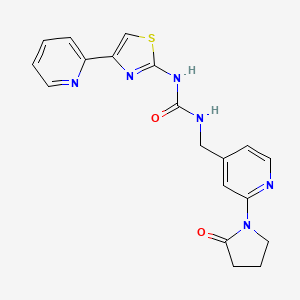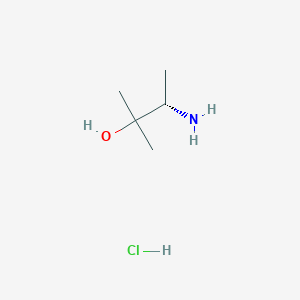
(S)-3-Amino-2-methylbutan-2-ol hydrochloride
Übersicht
Beschreibung
“(S)-3-Amino-2-methylbutan-2-ol hydrochloride” is a compound that consists of an amino alcohol and hydrochloride. Amino alcohols contain both an amino group (-NH2) and a hydroxyl group (-OH). Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would involve the arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in a specific configuration. The exact structure could be determined using techniques like single-crystal X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would include solubility, melting point, boiling point, and specific optical rotation among others. These properties could be determined using various analytical techniques .
Wirkmechanismus
(S)-3-Amino-2-methylbutan-2-ol hydrochloride exerts its biological effects through various mechanisms of action. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress. This compound has also been demonstrated to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), glutamate receptors, and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been demonstrated to protect against oxidative stress-induced neuronal damage and to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-3-Amino-2-methylbutan-2-ol hydrochloride has several advantages as a chiral building block, including its high enantiomeric purity, ease of synthesis, and versatility in asymmetric synthesis. However, it also has some limitations, such as its relatively low yield and high cost of production. In addition, this compound may exhibit some toxicity at high concentrations, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (S)-3-Amino-2-methylbutan-2-ol hydrochloride. One potential area of investigation is the development of this compound-based prodrugs for targeted drug delivery. Another potential direction is the exploration of this compound as a potential therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and production processes.
Conclusion
In conclusion, this compound is a chiral building block with versatile applications in organic synthesis and potential therapeutic applications. Its unique stereochemistry and biochemical and physiological effects make it an attractive target for further research and development. With continued investigation and optimization, this compound has the potential to make significant contributions to the fields of chemistry, biology, and medicine.
Synthesemethoden
The synthesis of (S)-3-Amino-2-methylbutan-2-ol hydrochloride can be achieved through various methods, including chemical synthesis and enzymatic resolution. One of the most common methods is the chemical synthesis of this compound from L-leucine. This involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid group with lithium aluminum hydride (LiAlH4). The resulting alcohol is then treated with hydrochloric acid to yield this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-methylbutan-2-ol hydrochloride has been widely used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a cancer chemopreventive agent. In addition, this compound has been utilized as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-amino-2-methylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXCUVDCIDDHM-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168297-76-5 | |
| Record name | (3S)-3-amino-2-methylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
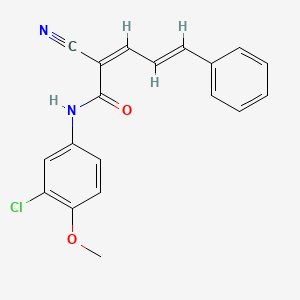

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)
